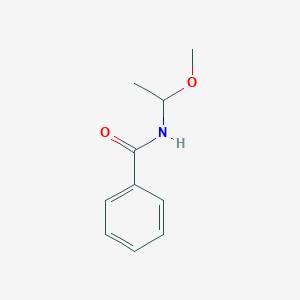

(2-Methyl-5-phenylfuran-3-yl)methanol

Descripción general

Descripción

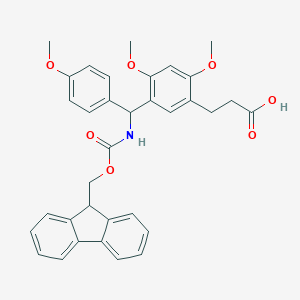

“(2-Methyl-5-phenylfuran-3-yl)methanol” is a chemical compound . It is also known as a furan derivative, which is a class of organic compounds that contain a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of “(2-Methyl-5-phenylfuran-3-yl)methanol” involves several steps . The process begins with the reaction of ethyl 2-methyl-5-phenyl-3-furancarboxylate with lithium aluminum hydride in tetrahydrofuran at 0° C. After the reaction, the mixture is treated with 1N hydrochloric acid, poured into water, and extracted with ethyl acetate. The organic layer is then washed with saturated brine and dried over magnesium sulfate. The solvent is evaporated under reduced pressure to yield the title compound.Molecular Structure Analysis

The molecular formula of “(2-Methyl-5-phenylfuran-3-yl)methanol” is C12H12O2 . The InChI code for this compound is 1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 .Physical And Chemical Properties Analysis

“(2-Methyl-5-phenylfuran-3-yl)methanol” is a yellow liquid . It has a molecular weight of 188.23 g/mol .Aplicaciones Científicas De Investigación

Environmental Science

Lastly, the study of furan compounds like (2-Methyl-5-phenylfuran-3-yl)methanol is significant in environmental science. They can be used to understand the degradation processes of organic compounds in nature, which is essential for assessing environmental pollution and developing biodegradation strategies.

Each of these fields leverages the unique chemical structure of (2-Methyl-5-phenylfuran-3-yl)methanol for diverse applications, demonstrating the compound’s versatility in scientific research .

Safety and Hazards

The safety information for “(2-Methyl-5-phenylfuran-3-yl)methanol” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Propiedades

IUPAC Name |

(2-methyl-5-phenylfuran-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRCRWVQWYBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380071 | |

| Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-5-phenylfuran-3-yl)methanol | |

CAS RN |

111787-91-8 | |

| Record name | (2-methyl-5-phenylfuran-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)

![5H-Pyrrolo[1,2-c]imidazol-5-one](/img/structure/B54111.png)

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)

![Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B54119.png)

![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)